molecular formula C21H24N5NaO8S2 B019979 Mezlocillin sodium CAS No. 59798-30-0

Mezlocillin sodium

Cat. No. B019979
CAS RN: 59798-30-0
M. Wt: 561.6 g/mol
InChI Key: GTGQRSIMEUWHPA-UHFFFAOYSA-M
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Description

Mezlocillin sodium is a broad-spectrum penicillin antibiotic used to treat bacterial infections. Its synthesis and analysis have been subjects of research to understand its characteristics and applications better.

Synthesis Analysis

Research on Mezlocillin sodium includes methods for its determination and analysis. Studies have developed High-Performance Liquid Chromatography (HPLC) and chemiluminescence methods for measuring Mezlocillin sodium in various samples, indicating a focus on precise quantification and understanding its chemical behavior (Zhao Yong, 2002; Fan Chun-lei, 2006).

Molecular Structure Analysis

The molecular structure of Mezlocillin sodium has been examined through various analytical techniques, including two-dimensional liquid chromatography coupled with ion trap/time-of-flight mass spectrometry (2D LC-IT-TOF MS). This research has led to the identification of impurities and polymerized impurity in Mezlocillin, providing insights into its molecular composition and potential degradation pathways (Jian Wang et al., 2019).

Chemical Reactions and Properties

The electrochemical behavior of Mezlocillin sodium has been studied, revealing its interaction with basic electrolytes and its electrochemical signals on mercury electrodes, which suggests potential methods for its detection and analysis (Ning-Ning Man, 2003).

Physical Properties Analysis

Research has also focused on the compatible stability of Mezlocillin sodium when mixed with other substances, like fructose injection or invert sugar injection, highlighting its stability under certain conditions and timeframes. This type of analysis is crucial for its practical application and storage (Shou Zhang-xuan, 2008).

Chemical Properties Analysis

Studies have explored the determination of Mezlocillin sodium using atomic absorption spectrometry, focusing on its sodium content for quantification. This reflects the interest in developing diverse analytical methods to understand Mezlocillin sodium's chemical properties more deeply (Wang Shang, 2003).

Scientific Research Applications

  • Respiratory System Infection Treatment : Mezlocillin Sodium combined with Sulbactam Sodium and Tanreqing injections can improve antipyretic effects and promote early recovery in patients with respiratory system infections (Huang Mingzhu, 2010).

  • Antibacterial Activity : Mezlocillin has shown effectiveness against various bacteria such as Serratia marcescens, Escherichia coli, Enterobacter spp., and Klebsiella spp. (Gerald P. Bodey & T. Pan, 1977).

  • Community Acquired Pneumonia in Elderly : A combination of Mezlocillin sodium and Sulbactam sodium with Xiyanping has shown an 87.75% total effective rate in treating community-acquired pneumonia in elderly patients, also shortening hospitalization time (Yang Wei-jian, 2013).

  • Cancer Patient Care : Mezlocillin has been found effective against organisms causing mortality and morbidity in cancer patients undergoing chemotherapy (Brian F. Issell, Gerald P. Bodey & S. Weaver, 1978).

  • Childhood Meningitis Treatment : It has been successfully used in treating childhood meningitis without signs of toxicity or side effects (J. Llorens-Terol, A. Lobato & D. Adam, 1979).

  • Pneumonia Treatment : Mezlocillin sodium and Sulbactam Sodium have shown a higher effective rate (88.8%) for treating pneumonia compared to Mezlocillin sodium alone, with high safety and exact curative effect (Zhao Zhengbing, 2013).

  • Severe Infections Treatment : It is effective in treating severe infections, particularly in septicemia, endocarditis, and purulent meningitis, with minimal side effects (R. Fujii, 1979).

  • Cancer Patient Infections : While Mezlocillin was effective against some infections in myelosuppressed cancer patients, it had limited or little activity against many others (B. Issell & G. Bodey, 1980).

  • Intensive Care Patients : It is well-suited as a beta-lactam combination component for intensive care patients but should be given only in critically selected cases due to in vitro resistant strains (G. Haldemann, M. Haldemann, H. Rieschel & H. Weuta, 1979).

Safety And Hazards

Mezlocillin sodium should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/q;+1/p-1/t12-,13-,14+,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGQRSIMEUWHPA-ZBJAFUORSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N5NaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mezlocillin sodium

CAS RN

42057-22-7, 59798-30-0
Record name Mezlocillin Sodium [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042057227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-6-[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]phenylacetyl]amino]-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEZLOCILLIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX227TP94U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
302
Citations
RV McCloskey, JL LeFrock, BR Smith… - … : The Journal of …, 1982 - Wiley Online Library
… Based upon normal daily doses of 12-16 g/day, mezlocillin sodium will provide approximately 3-4 times less sodium than ticarcillin (18 g/d) and 5-6 times less sodium than carbenicillin (…
X Ren, K Tang, P Zhou, J Wang - Journal of Pharmaceutical and Biomedical …, 2022 - Elsevier
… of polymerized impurities in mezlocillin sodium for injection and sulbenicillin sodium on TSK-gel G2000SWxl column. The HPSEC chromatograms of mezlocillin sodium for injection and …
Number of citations: 3 www.sciencedirect.com
CTOT EFFICIENCY - 1989 - jamanetwork.com
LOWER RESPIRATORY TRACT INFECTIONS including pneumonia and lung abscess caused by Haemophilus influenzae, Klebsiella species including K. pneumoniae. Proteus …
Number of citations: 0 jamanetwork.com
J Wang, J Zhou, Y Xu, B Zhu, H Li - Rapid Communications in …, 2019 - Wiley Online Library
Rationale Eleven impurities and one polymerized impurity in mezlocillin were identified and their formation mechanisms were investigated in this study. The sources and reasons for the …
V Das Gupta - Journal of pharmaceutical sciences, 1983 - Wiley Online Library
… -mezlocillin sodium, determined by high-performance liquid chromatography 0 High-performance liquid chromatography-stability of mezlocillin sodium … stability of mezlocillin sodium at …
Number of citations: 7 onlinelibrary.wiley.com
R Andersen, EJC Goldstein - American Journal of Hospital …, 1984 - academic.oup.com
Precautions: MV L-12 is not physically compatible with KEFLIN'(cephalothinsodium), orANCEF'or KEFZOL'(cefazolinsodium). M. VL-12 Lyophiiized is not physically compatible with …
Number of citations: 3 academic.oup.com
CTOT EFFICIEN - International Conference for Pharmacy …, 1990 - academic.oup.com
^^ Special" p? pSons: Chronic Renal Failure and Dialysis Patients; When sucralfate is administered orally, small amounts of aluminum are absorbed from the gastrointestinal tract. …
Number of citations: 0 academic.oup.com
J Liang, J Wang - China Pharmacy, 2001 - pesquisa.bvsalud.org
… pH were made up by mezlocillin sodium and above-… mezlocillin sodium in each solution was carried out with ultraviolet spectrophotometry.RESULTS: The contents of mezlocillin sodium …
Number of citations: 2 pesquisa.bvsalud.org
PG Jones, SV Strother, KVI Rolston… - Archives of internal …, 1986 - jamanetwork.com
… : 2 g ofcefoperazone sodium and 5g of mezlocillin sodium every four hours (higher dose) or 1 g of cefoperazone sodium and 3g of mezlocillin sodium every four hours (lower dose). The …
Number of citations: 18 jamanetwork.com
W Zheng - Reactions, 2015 - search.proquest.com
A 74-year-old woman developed severe asthmatic attack with cardiac arrest during treatment with mezlocillin/sulbactam [mezlocillin sodium/sulbactam sodium]. The woman, with …
Number of citations: 1 search.proquest.com

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